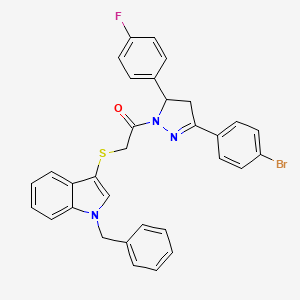

2-((1-benzyl-1H-indol-3-yl)thio)-1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound features a pyrazoline core substituted with 4-bromophenyl and 4-fluorophenyl groups at positions 3 and 5, respectively. The pyrazoline is linked via an ethanone moiety to a thioether-bearing 1-benzylindole group. The benzylindole-thioether moiety introduces steric bulk and electron-rich characteristics, which could influence receptor binding or catalytic interactions.

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25BrFN3OS/c33-25-14-10-23(11-15-25)28-18-30(24-12-16-26(34)17-13-24)37(35-28)32(38)21-39-31-20-36(19-22-6-2-1-3-7-22)29-9-5-4-8-27(29)31/h1-17,20,30H,18-19,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXARJGLUOLSQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel addition to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a complex structure with an indole core linked to a thioether group and a pyrazole moiety. The synthesis typically involves several steps, including:

- Formation of the Indole Core : Through Fischer indole synthesis.

- Benzylation : Utilizing benzyl chloride.

- Thioether Formation : Reaction with thiol compounds.

- Pyrazole Integration : Coupling with substituted phenyl groups.

Antimicrobial Activity

Research indicates that compounds within the indole class exhibit significant antimicrobial properties. Specifically, 2-((1-benzyl-1H-indol-3-yl)thio) derivatives have shown effectiveness against various bacterial and fungal strains. A study demonstrated that certain indole derivatives possess minimum inhibitory concentrations (MICs) effective against pathogens such as Staphylococcus aureus and Candida albicans .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-Benzyl-Indole | 8 | S. aureus |

| 2-Thio-Indole | 16 | C. albicans |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Indole derivatives have been implicated in the inhibition of cell proliferation in various cancer cell lines. For instance, compounds similar to the target structure have been shown to induce apoptosis in HeLa and MCF-7 cells, with IC50 values indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| MCF-7 | 7.2 | Cell cycle arrest |

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Study on Antimicrobial Properties : A recent investigation into thioether-linked indoles revealed significant activity against multidrug-resistant bacterial strains, highlighting their potential as novel therapeutic agents .

- Anticancer Research : In vitro studies showed that a series of indole-thioether compounds inhibited tumor growth in xenograft models, suggesting their potential for development into effective cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazoline Derivatives

The table below compares key structural features of the target compound with analogs from the literature:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with the thiophene substituent in ’s analog (electron-rich), which may alter binding interactions in enzymatic targets .

- Halogen Effects: The 4-fluorophenyl group in all compounds enhances metabolic stability compared to non-halogenated analogs, while bromine’s larger van der Waals radius may improve hydrophobic interactions .

Theoretical Implications for Bioactivity

- Indole-Thioether vs. Thiazole: The indole-thioether group in the target compound may confer higher membrane permeability than ’s thiazole derivative due to increased lipophilicity .

- Bromo/Fluoro Synergy: The simultaneous presence of bromine and fluorine could enhance both binding affinity (via halogen bonds) and resistance to oxidative metabolism, a feature absent in non-halogenated analogs .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including:

- Condensation reactions : Hydrazine hydrate reacts with α,β-unsaturated ketones under reflux conditions (e.g., glacial acetic acid or ethanol as solvents) to form pyrazoline intermediates (4–6 hours, 70–85% yield) .

- Thioether formation : The indole-thiol moiety is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like piperidine .

- Optimization : Adjusting solvent polarity (e.g., dioxane for better solubility), temperature (reflux vs. controlled heating), and stoichiometric ratios of reagents can improve yields. TLC monitoring is critical to track reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles in the pyrazoline and indole moieties (e.g., C–S bond length ~1.78 Å; pyrazoline ring puckering ~10–15°) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Downfield shifts for pyrazoline protons (δ 3.2–4.0 ppm, diastereotopic H4/H5) and indole NH (δ ~10.5 ppm) .

- ¹³C NMR : Carbonyl groups (δ ~190–200 ppm) and aromatic carbons (δ 110–160 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2). Standardize protocols using validated biological models .

- Compound purity : HPLC purity >95% is critical; trace solvents (e.g., DMSO) or byproducts (e.g., unreacted hydrazine) can skew results .

- Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Systematic substitution : Modify substituents on the pyrazoline (e.g., 4-bromophenyl → 4-methoxyphenyl) and indole (e.g., benzyl → methyl) to assess electronic/steric effects .

- Computational modeling : Density Functional Theory (DFT) calculations predict electron density maps and binding affinities (e.g., HOMO-LUMO gaps ~4.5 eV for pyrazoline derivatives) .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to prioritize analogs .

Q. How can experimental designs address limitations in stability and degradation observed during biological testing?

- Sample stabilization : Store compounds at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., sulfoxide formation) .

- Real-time monitoring : In situ techniques like FTIR or Raman spectroscopy track chemical changes during long-term assays .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

- Polymorphism : Slow evaporation from ethanol/acetone mixtures (1:1 v/v) at 4°C yields single crystals. Avoid rapid cooling to prevent amorphous solids .

- Solvent inclusion : Use low-boiling solvents (e.g., dichloromethane) and degas solutions to minimize lattice defects .

Q. How can researchers validate synthetic intermediates when spectral data are ambiguous?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.